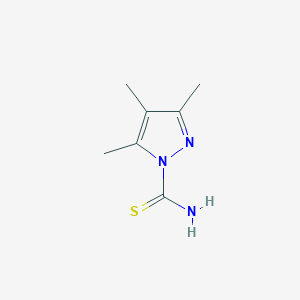

3,4,5-Trimethylpyrazole-1-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4,5-Trimethylpyrazole-1-carbothioamide is a chemical compound with the molecular formula C6H10N2 . Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .

Synthesis Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years . For instance, 1,3,4,5-Substituted pyrazole was synthesized via a cyclocondensation reaction of arylhydrazine and carbonyl derivatives generated in situ from a ketone and diethyl oxalate .Molecular Structure Analysis

In the CuCl2 complex with 1-H-3,4,5-trimethylpyrazole, there are two trimethylpyrazole ligands and three chloride ions bound to each CuII center . Two of the chloride ions bridge asymmetrically to a second copper(II), which is related to the first CuII by an inversion center .Chemical Reactions Analysis

Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can have an impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety, since a change in structure translates into changes in properties .Physical And Chemical Properties Analysis

3,4,5-Trimethylpyrazole-1-carbothioamide has a molecular weight of 110.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 110.084398327 g/mol . Its topological polar surface area is 28.7 Ų . It has a heavy atom count of 8 .Scientific Research Applications

Fluorescence Properties and Sensing

3,4,5-Trimethyl-1H-pyrazole-1-carbothioamide: derivatives exhibit fluorescence properties that can be utilized in sensing applications. For instance, certain derivatives show color changes from orange-red to cyan in different solvents when an electron-withdrawing group is attached . This property is particularly useful for creating fluorescent probes that have excellent selectivity for detecting specific metal ions, such as silver (Ag+) .

Catalysis

The compound serves as a catalyst in the synthesis of 1,3,5-trisubstituted-1H-pyrazoles . Using vitamin B1 as a green catalyst, it facilitates cyclocondensation reactions with high yields ranging from 78–92% . This catalytic activity is significant for developing environmentally friendly synthetic routes in organic chemistry.

Pharmaceutical Applications

Derivatives of 3,4,5-trimethyl-1H-pyrazole-1-carbothioamide have been explored for their potential in pharmaceuticals. They exhibit a range of biological activities, including antibacterial, anticancer, anticonvulsant, antidepressant, and anti-inflammatory effects . This makes them valuable candidates for drug development and therapeutic applications.

Material Science

In material science, these compounds are used due to their excellent thermal stability and resistance to washing . They can function as photoluminescent materials, organic nonlinear optical materials, and photorefractive materials, which are essential for advanced technological applications like laser dyes and high-tech fields.

Organic Synthesis Intermediate

3,4,5-Trimethyl-1H-pyrazole-1-carbothioamide: acts as an intermediate in organic chemical synthesis . Its structural versatility allows it to be a precursor for various organic compounds, playing a crucial role in the synthesis of complex molecules.

Ligand for Metallic Complexes

The compound’s derivatives can be used as ligands to generate metallic complexes . These complexes have applications in various fields, including chemistry, biology, and material sciences, where they can be used to create compounds with novel properties and functions.

Mechanism of Action

Target of Action

Pyrazole derivatives have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Given the antileishmanial and antimalarial activities of similar compounds, it can be inferred that the compound may interfere with the life cycle of the parasites, affecting their survival and proliferation .

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities, suggesting that this compound may also exhibit similar effects .

properties

IUPAC Name |

3,4,5-trimethylpyrazole-1-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3S/c1-4-5(2)9-10(6(4)3)7(8)11/h1-3H3,(H2,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPDCRXNBPJZAOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C(=S)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-trimethyl-1H-pyrazole-1-carbothioamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Isoxazolo[5,4-c]pyridin-3-amine](/img/structure/B46305.png)

![Imidazo[1,2-a]pyridin-3-ylacetic acid](/img/structure/B46324.png)

![N-[benzotriazol-1-yl(phenyl)methyl]benzamide](/img/structure/B46327.png)